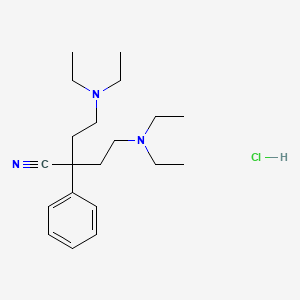
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a pyridin-2-yl methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone typically involves the bromination of a precursor compound. One common method is the reaction of 4-bromoacetophenone with pyridine-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: Employed in the development of novel materials with specific electronic or photonic properties.
Chemical Biology: Utilized as a probe for studying biological processes through covalent modification of target proteins.
作用機序
The mechanism of action of (4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone involves its ability to form covalent bonds with biological targets. The bromomethyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This covalent modification can alter the function of the target molecule, providing insights into its biological role .
類似化合物との比較
Similar Compounds
Phenyl (pyridin-2-yl)methanone: Lacks the bromomethyl group, making it less reactive in substitution reactions.
(4-Dibromomethyl-phenyl)(phenyl)methanone: Contains two bromomethyl groups, increasing its reactivity but also its potential toxicity.
(4-Methoxyphenyl)(pyridin-2-yl)methanone: Substituted with a methoxy group instead of a bromomethyl group, altering its electronic properties and reactivity.
Uniqueness
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone is unique due to the presence of both a bromomethyl group and a pyridin-2-yl methanone moiety. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C13H10BrNO |
|---|---|
分子量 |
276.13 g/mol |
IUPAC名 |
[4-(bromomethyl)phenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C13H10BrNO/c14-9-10-4-6-11(7-5-10)13(16)12-3-1-2-8-15-12/h1-8H,9H2 |
InChIキー |
QOVANAOWSOKGDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)

![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)


![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)


